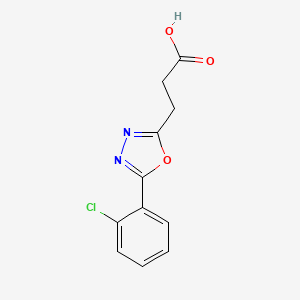

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDVLWIPBDZVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanehydrazide

The preparation begins with the synthesis of a hydrazide intermediate. Ethyl 3-(2-chlorophenyl)propanoate is reacted with hydrazine hydrate in ethanol under reflux conditions to yield 3-(2-chlorophenyl)propanehydrazide. This step typically achieves >85% yield after 10–12 hours, as evidenced by thin-layer chromatography (TLC) monitoring.

Reaction Conditions :

-

Solvent : Ethanol (95%)

-

Temperature : 78°C (reflux)

-

Molar Ratio : 1:2 (ester to hydrazine hydrate)

-

Duration : 10–12 hours

Oxadiazole Ring Formation

The hydrazide intermediate undergoes cyclocondensation with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the 1,3,4-oxadiazole ring. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.

Procedure :

-

Hydrazide (10 mmol) and KOH (10 mmol) are suspended in ethanol.

-

Carbon disulfide (20 mmol) is added dropwise.

-

The mixture is refluxed for 8–10 hours, cooled, and acidified with 1 M HCl.

-

The precipitate is filtered and recrystallized from dimethylformamide (DMF).

Key Parameters :

-

Yield : 70–75%

-

Purity : >95% (HPLC)

-

Characterization :

Direct Cyclization of Carboxylic Acid Derivatives

One-Pot Synthesis from 2-Chlorobenzoic Acid

An alternative route involves the one-pot reaction of 2-chlorobenzoic acid with malonic acid derivatives. The carboxylic acid group is activated using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), facilitating nucleophilic substitution with hydrazine hydrate.

Steps :

-

Activation : 2-Chlorobenzoic acid is treated with DCC/NHS in acetonitrile to form an active ester.

-

Hydrazide Formation : Hydrazine hydrate is added to yield the hydrazide.

-

Cyclization : The hydrazide is reacted with CS₂/KOH under reflux to form the oxadiazole ring.

Advantages :

-

Reduced Purification Steps : Intermediate isolation is avoided.

-

Overall Yield : 65–70%

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethyl 3-(2-chlorophenyl)propanoate | Hydrazine hydrate, CS₂, KOH | 70–75 | >95 |

| One-Pot Synthesis | 2-Chlorobenzoic acid | DCC, NHS, CS₂, KOH | 65–70 | 90–93 |

Key Observations :

-

The cyclocondensation method offers higher purity due to stepwise intermediate purification.

-

One-pot synthesis sacrifices yield for procedural simplicity, making it suitable for industrial-scale production.

Mechanistic Insights into Oxadiazole Formation

Role of Base in Cyclization

Potassium hydroxide deprotonates the hydrazide, enhancing its nucleophilicity for CS₂ attack. The resultant intermediate undergoes intramolecular cyclization, eliminating H₂S and forming the oxadiazole ring.

Solvent Effects

Polar aprotic solvents like DMF improve reaction kinetics by stabilizing ionic intermediates. Ethanol, though less efficient, is preferred for its low cost and ease of removal.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction time by 30–40%. Automated pH control ensures consistent cyclization efficiency.

Catalyst Recycling

Potassium hydroxide can be recovered and reused by neutralizing the reaction mixture with CO₂, precipitating K₂CO₃, and regenerating KOH via electrolysis.

Challenges and Mitigation

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

IUPAC Name: 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

SMILES: O=C(O)CCC1=NN=C(C2=CC=CC=C2Cl)O1

The compound features an oxadiazole ring, which is known for its diverse biological activities and potential applications in drug development.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity: Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by disrupting cell wall synthesis .

- Anticancer Properties: Preliminary investigations suggest that oxadiazole derivatives may induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death .

Materials Science

The unique properties of this compound make it a valuable component in materials science:

- Polymer Development: The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance their performance in various applications .

- Coatings and Films: Due to its chemical stability and functional groups, this compound can be used in the formulation of protective coatings and films that require durability under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The research involved testing against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, highlighting their potential as lead compounds for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of the compound could significantly reduce cell viability at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed that these compounds activated caspase pathways leading to apoptosis, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism by which 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorine Position and Additional Substituents

- 3-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8k): Contains a 2-chloro-4-methylphenyl group and a thio (-S-) linker. Molecular weight: 321.0070 g/mol (sodium adduct, HRMS) vs. 265.06 g/mol for the target compound. Exhibits a 98% HPLC purity and a retention time of 6.31 min, suggesting higher hydrophobicity due to the methyl group .

- 3-((5-(2,4-Dichloro-5-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8o): Features a 2,4-dichloro-5-methylphenyl substituent. Molecular weight: 330.9710 g/mol (HRMS). Higher chlorine content increases lipophilicity (logP) and may enhance membrane permeability but reduce solubility .

Fluorinated Analogs

- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Replaces chlorine with fluorine at the para position. Molecular formula: C₁₁H₉FN₂O₃ (vs. C₁₁H₉ClN₂O₃ for the target compound). Fluorine's electron-withdrawing effect increases the acidity of the propanoic acid group (pKa ~2.8 vs.

Brominated and Alkyl-Substituted Derivatives

- Molecular weight: 296.12 g/mol (vs. 265.06 g/mol for the target compound) .

- 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)propanoic acid: Lacks an aromatic ring, substituted with an isopropyl group. Molecular weight: 184.20 g/mol. Reduced planarity and electronic effects diminish interactions with aromatic enzyme pockets .

Linker Modifications: Thio vs. Methylene Bridges

- Thio-Linked Compounds (e.g., 8j, 8k, 8o): Replace the methylene bridge with a thioether (-S-) group. Example: 3-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8j):

- Molecular weight: 318.9 g/mol (ESI+).

- Thioether increases polarity (HPLC retention time: 6.64 min) and may enhance metabolic stability compared to methylene-linked analogs .

Physicochemical Properties

| Property | Target Compound | 3-(5-(4-Fluorophenyl)-...)propanoic acid | 8j (Thio-linked dichloro) |

|---|---|---|---|

| Molecular Weight (g/mol) | 265.06 | 236.20 | 318.9 |

| HPLC Retention Time (min) | Not reported | 5.37 | 6.64 |

| logP (estimated) | ~2.1 | ~1.8 | ~3.0 |

| Aqueous Solubility (mg/mL) | Low | Moderate | Very low |

Key Research Findings

Substituent Position Matters : Para-substituted halogens (e.g., 4-fluorophenyl) improve solubility but reduce steric interactions compared to ortho-substituted analogs (e.g., 2-chlorophenyl) .

Thioether Linkers Enhance Stability : Thio-linked derivatives exhibit longer HPLC retention times, suggesting improved metabolic stability but reduced solubility .

Antimicrobial Potential: Methoxy and dichloro substitutions correlate with broad-spectrum antimicrobial activity, though the target compound's 2-chloro group may limit this effect .

Biological Activity

The compound 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound includes an oxadiazole ring, a propanoic acid side chain, and a chlorophenyl group. This unique arrangement contributes to its lipophilicity and interaction with biological targets.

Structural Features

| Component | Description |

|---|---|

| Oxadiazole Ring | Heterocyclic structure with nitrogen |

| Propanoic Acid Chain | Carboxylic acid functionality |

| Chlorophenyl Group | Enhances lipophilicity and reactivity |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting cell wall synthesis mechanisms. The presence of the chlorophenyl group is believed to enhance these effects due to increased membrane permeability .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study identified that 5-aryl-1,3,4-oxadiazol-2-yl derivatives can inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial in cancer cell proliferation. The IC50 values for these compounds were found to be promising, indicating effective inhibition at low concentrations .

Anticonvulsant Activity

Recent research has explored the anticonvulsant properties of oxadiazole derivatives. In a study involving maximal electroshock tests, certain derivatives showed significant activity against seizures, suggesting a potential mechanism involving modulation of GABA_A receptors .

Antioxidant Activity

The antioxidant capacity of oxadiazole compounds has also been assessed using the DPPH radical scavenging method. Compounds containing the oxadiazole moiety demonstrated enhanced radical scavenging abilities compared to traditional antioxidants like ascorbic acid .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have focused on optimizing the carbon chain length between the oxadiazole and carboxylic acid to enhance biological activity. The optimal chain length was identified as three carbons .

Key Findings in SAR Studies

| Modification | Observed Activity |

|---|---|

| Chain Length (C1-C4) | Optimal at C3 for activity |

| Substituent Variation | Chlorine enhances lipophilicity |

| Functional Group Replacement | Altered activity; carboxylic acid crucial |

Case Study 1: Anticancer Activity

A study conducted on a series of 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids demonstrated their ability to inhibit cancer cell proliferation effectively. The results indicated that modifications to the aryl group significantly affected potency, with some compounds achieving IC50 values below 0.1 µM in vitro .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of similar oxadiazole derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to their ability to disrupt bacterial membranes .

Chemical Reactions Analysis

Esterification Reactions

The propanoic acid group undergoes esterification reactions under acidic or basic conditions. For example, reaction with methanol or ethanol in the presence of sulfuric acid or potassium hydroxide yields methyl or ethyl esters.

| Reaction | Conditions | Product |

|---|---|---|

| Acid-catalyzed | H₂SO₄, MeOH/MeCN | Methyl ester |

| Base-catalyzed | KOH, EtOH | Ethyl ester |

These esters are crucial intermediates in synthesizing biologically active derivatives.

Substitution Reactions

The oxadiazole ring participates in nucleophilic substitution, enabling modification of substituents. For instance:

-

Halide substitution : The 2-chlorophenyl group can undergo substitution with nucleophiles (e.g., hydroxylamine) under basic conditions .

-

Alkylation : The carboxylic acid moiety may react with alkyl halides (e.g., methyl bromide) to form alkylated derivatives.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Halide substitution | NH₂OH, K₂CO₃ | 60°C, 4 h | Hydroxyaminated derivative |

| Alkylation | CH₃Br, DMF | 80°C, 2 h | Methylated derivative |

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, oxadiazole derivatives generally undergo:

-

Oxidation : Conversion of sulfide groups (if present) to sulfoxides/sulfones using oxidizing agents like H₂O₂ .

-

Reduction : Reduction of carbonyl groups (e.g., in propanoic acid) to alcohols using LiAlH₄.

Biological Activity and SAR Studies

Structure-activity relationship (SAR) studies highlight the impact of substituents on biological activity:

| Substituent | Position | Activity |

|---|---|---|

| Chloro | 2-Phenyl | Enhanced antimicrobial |

| Methoxy | 4-Phenyl | Reduced potency |

| Methyl | 3-Phenyl | Moderate efficacy |

These studies emphasize the role of electron-withdrawing groups (e.g., Cl) in improving biological activity .

Analytical Characterization

The compound is characterized using spectroscopic techniques:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via tert-butyl ester intermediates. For example, Method E involves hydrolysis of tert-butyl 3-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate under acidic conditions (e.g., HCl in dioxane) to yield the carboxylic acid derivative. Optimization strategies include:

- Adjusting reaction time and temperature to minimize side reactions.

- Using high-purity starting materials to reduce impurities (e.g., tert-butyl esters with >95% purity).

- Purification via silica gel chromatography or recrystallization to achieve yields of 50–80% .

- Key Data :

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| E | tert-butyl ester | HCl/dioxane, 25°C, 1 h | 80% | |

| F | Methyl ester | LiOH/THF-H₂O, 0°C to RT | 86% |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR (e.g., 500 MHz in CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the 2-chlorophenyl group shows characteristic aromatic protons at δ 7.60–7.90 ppm, while the oxadiazole ring protons appear at δ 3.00–3.50 ppm .

- HRMS : Negative-ion ESI-MS confirms the molecular ion peak (e.g., m/z 311.0258 [M-H]⁻) with <1 ppm error .

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 95–99% purity at retention times of 5.8–6.8 min) ensure purity .

Advanced Research Questions

Q. How do structural modifications at the 2-chlorophenyl or oxadiazole positions affect biological activity?

- Methodology :

- Bioisosteric Replacement : Substitute the 2-chlorophenyl group with electron-withdrawing groups (e.g., 4-fluoro, 2-bromo) to enhance metabolic stability. For example, 3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid showed improved lipoxygenase inhibition .

- Chain Length Variation : Extending the propanoic acid chain to butanoic or pentanoic acid derivatives (e.g., 8q, 8r) alters solubility and target binding affinity .

- Key SAR Findings :

| Derivative | Modification | Biological Impact | Reference |

|---|---|---|---|

| 8n | 2-Chloro-4,5-dimethylphenyl | Enhanced Rho kinase inhibition (IC₅₀ = 12 nM) | |

| 8l | 2-Chloro-4-methoxyphenyl | Improved aqueous solubility (logP = 1.8) |

Q. What strategies mitigate stability issues in aqueous or biological matrices?

- Methodology :

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid-catalyzed degradation of the oxadiazole ring.

- Lyophilization : Store the compound as a lyophilized powder to avoid hydrolysis in aqueous solutions .

- Prodrug Design : Convert the carboxylic acid to methyl esters (e.g., 7m, 7n) for improved plasma stability, followed by enzymatic hydrolysis in vivo .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for Rho kinase assays) and control compounds (e.g., Y-27632) to minimize variability .

- Metabolite Profiling : LC-MS/MS analysis identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.